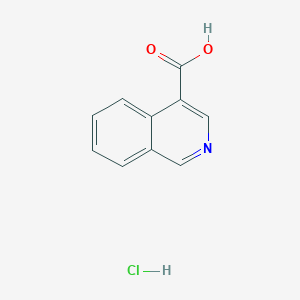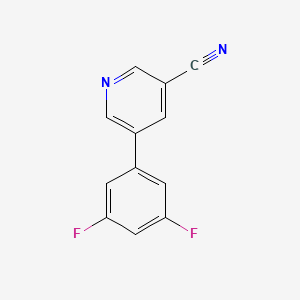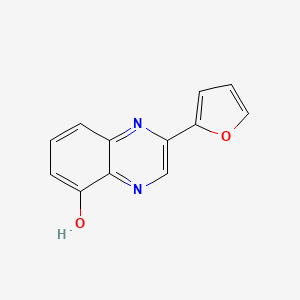
2-(Naphthalen-1-yl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-1,3-dioxane is an organic compound characterized by a naphthalene ring fused to a 1,3-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1,3-dioxane typically involves the cyclization of naphthalene derivatives with appropriate dioxane precursors. One common method includes the reaction of naphthalene-1-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dioxane-2-one.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,3-dioxane-2-one, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
科学的研究の応用
2-(Naphthalen-1-yl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar structural features.
1,3-Dioxane: A cyclic ether with a similar ring structure but without the naphthalene moiety.
Naphthalene-1,3-dioxane-2-one: An oxidized derivative of 2-(Naphthalen-1-yl)-1,3-dioxane.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
66671-26-9 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
2-naphthalen-1-yl-1,3-dioxane |
InChI |
InChI=1S/C14H14O2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2 |
InChIキー |
MRSKQUQYHTUWQW-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
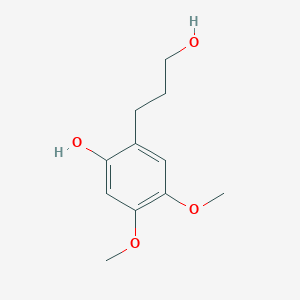

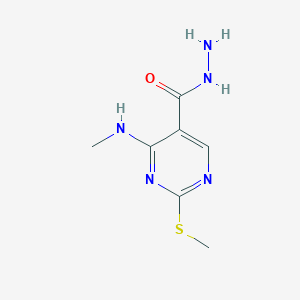
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)

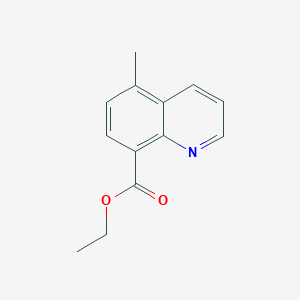
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)

